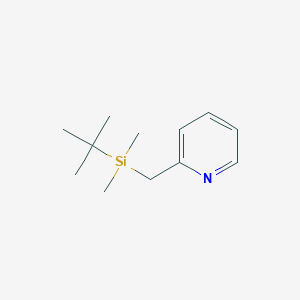
2-(tert-Butyldimethylsilylmethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyldimethylsilylmethyl)pyridine, also known as TBS-pyridine, is a chemical compound that belongs to the pyridine family. It is a versatile reagent that is widely used in organic synthesis due to its unique properties. TBS-pyridine is a colorless liquid that is soluble in many organic solvents. It has a molecular formula of C12H23NSi and a molecular weight of 209.41 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyldimethylsilylmethyl)pyridine is based on its ability to act as a nucleophile. The tert-butyldimethylsilyl group is a strong electron-withdrawing group, which makes the nitrogen atom in pyridine derivatives more nucleophilic. This increased nucleophilicity allows for the formation of new carbon-nitrogen bonds under mild conditions.
Efectos Bioquímicos Y Fisiológicos
2-(tert-Butyldimethylsilylmethyl)pyridine has no known biochemical or physiological effects. It is a synthetic reagent that is used in organic synthesis and has no applications in medicine or biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(tert-Butyldimethylsilylmethyl)pyridine has several advantages as a synthetic reagent. It is a stable and easy-to-handle liquid that is soluble in many organic solvents. It is also relatively inexpensive and readily available. However, 2-(tert-Butyldimethylsilylmethyl)pyridine has some limitations. It is a highly reactive reagent that requires careful handling and storage. It is also sensitive to air and moisture, which can lead to decomposition.
Direcciones Futuras
There are several future directions for the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in scientific research. One area of interest is the development of new synthetic methods that use 2-(tert-Butyldimethylsilylmethyl)pyridine as a key reagent. Another area is the synthesis of new pyridine derivatives that have potential applications in medicine, biology, and materials science. Additionally, the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in the synthesis of natural products and agrochemicals is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(tert-Butyldimethylsilylmethyl)pyridine can be achieved through several methods. One of the most common methods is the reaction of pyridine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a reactive intermediate, which then reacts with pyridine to form 2-(tert-Butyldimethylsilylmethyl)pyridine. Other methods include the reaction of pyridine with tert-butyldimethylsilyl triflate (TBDMSOTf) or tert-butyldimethylsilyl bromide (TBDMSBr).
Aplicaciones Científicas De Investigación
2-(tert-Butyldimethylsilylmethyl)pyridine has been widely used in scientific research due to its unique properties. It is commonly used as a protecting group for the nitrogen atom in pyridine derivatives. This protecting group can be easily removed under mild conditions, allowing for the synthesis of a wide range of pyridine derivatives. 2-(tert-Butyldimethylsilylmethyl)pyridine has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Propiedades
Número CAS |
129750-61-4 |
|---|---|
Nombre del producto |
2-(tert-Butyldimethylsilylmethyl)pyridine |
Fórmula molecular |
C12H21NSi |
Peso molecular |
207.39 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(pyridin-2-ylmethyl)silane |
InChI |
InChI=1S/C12H21NSi/c1-12(2,3)14(4,5)10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 |
Clave InChI |
ZQYNSEURCIBTHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
Sinónimos |
Pyridine,2-[[(1,1-dimethylethyl)dimethylsilyl]methyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



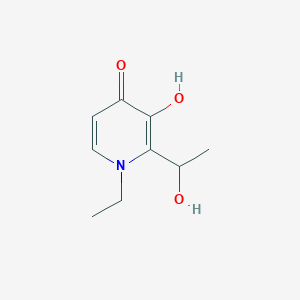
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
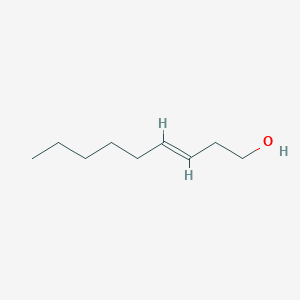

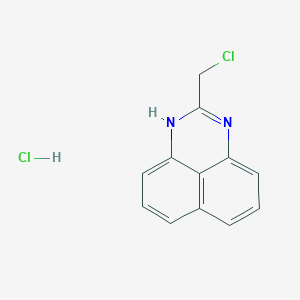
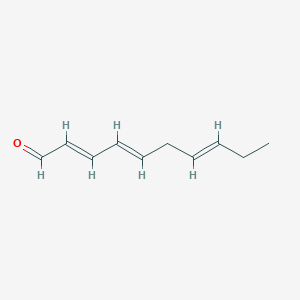
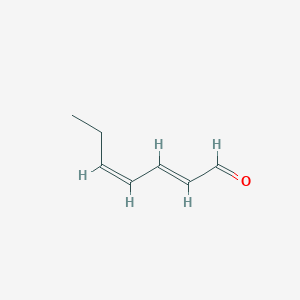
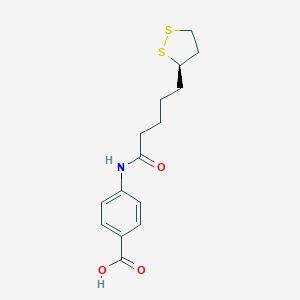
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
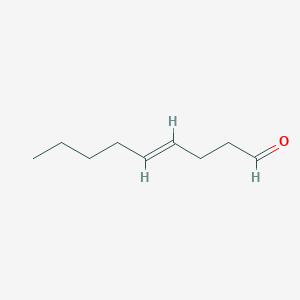
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)